Delcasertib - 949100-39-4

Delcasertib

Catalog Number: EVT-242391
CAS Number: 949100-39-4
Molecular Formula: C120H199N45O34S2
Molecular Weight: 2880.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Delcasertib,a Novel δ-Protein Kinase C Inhibitor,is composed of a selective δ-protein kinase C (δPKC) inhibitor peptide conjugated reversibly to the cell-penetrating peptide via a disulfide bond.
Overview

Delcasertib, also known as KAI-9803 or BMS-875944, is a potent and selective inhibitor of delta-protein kinase C (δPKC). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiovascular diseases and cancer. Delcasertib is designed to modulate the activity of protein kinase C delta, which plays a crucial role in various cellular processes, including apoptosis and cell proliferation.

Source and Classification

Delcasertib is classified as a synthetic peptide inhibitor. It is derived from the δV1-1 portion of δPKC, which is conjugated to a cell-penetrating peptide derived from the human immunodeficiency virus type 1 transactivator protein (TAT47–57) via a disulfide bond. This structure allows it to effectively penetrate cellular membranes and exert its pharmacological effects. The compound is available for research purposes from various suppliers, with prices varying based on quantity, ranging from $213 for 1 mg to $2,180 for 100 mg .

Synthesis Analysis

The synthesis of Delcasertib involves several key steps:

  1. Peptide Synthesis: The δPKC inhibitor peptide is synthesized using solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of the peptide.
  2. Conjugation: The synthesized peptide is then conjugated to the TAT47–57 cell-penetrating peptide through a reversible disulfide bond. This step is critical as it enhances the delivery of the δPKC inhibitor into cells.
  3. Purification: After synthesis, Delcasertib undergoes purification processes such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.
  4. Characterization: The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Delcasertib has a complex molecular structure characterized by its large size and specific functional groups:

  • Molecular Formula: C120H199N45O34S2
  • Molecular Weight: 2880.28 g/mol
  • Structural Features: The compound consists of a long chain of amino acids that form its active site, along with distinct regions that facilitate cell penetration and binding to its target kinase.

The structure includes multiple arginine residues that enhance its ability to cross cellular membranes due to their positive charge, which interacts favorably with negatively charged phospholipid membranes .

Chemical Reactions Analysis

Delcasertib's chemical reactions primarily involve its interaction with δPKC:

  1. Inhibition Mechanism: Upon entering the cell, Delcasertib binds to δPKC, inhibiting its activity. This inhibition can prevent downstream signaling pathways that lead to cell proliferation and survival in cancer cells.
  2. Reversible Binding: The disulfide bond between the cargo peptide and the carrier peptide allows for reversible binding, which can be advantageous in therapeutic applications where controlled release is desired.
  3. Stability in Biological Systems: The compound's stability in biological systems is crucial for its efficacy; studies indicate that it remains active in various cellular environments, which supports its potential use in clinical settings .
Mechanism of Action

The mechanism of action of Delcasertib involves several steps:

  1. Cell Penetration: The TAT47–57 peptide facilitates the transport of Delcasertib across the lipid bilayer of cells through endocytosis or direct membrane penetration.
  2. Target Binding: Once inside the cell, Delcasertib selectively binds to δPKC, inhibiting its enzymatic activity.
  3. Downstream Effects: Inhibition of δPKC leads to altered signaling pathways associated with cell survival and apoptosis. This modulation can result in reduced tumor growth or improved cardiac function following ischemic events .
  4. Therapeutic Outcomes: In preclinical models, Delcasertib has shown promise in reducing myocardial damage during reperfusion therapy and has been investigated for its potential in cancer immunotherapy .
Physical and Chemical Properties Analysis

Delcasertib exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide at concentrations up to 99 mg/mL (34.37 mM), facilitating its use in various experimental settings.
  • Stability: Recommended storage conditions include -20°C for powder form (up to three years) and -80°C when dissolved in solvent (up to one year) to maintain stability .
  • Safety Profile: Clinical studies have indicated an acceptable safety profile when administered via intracoronary injection during procedures like primary percutaneous coronary intervention for ST-segment elevation myocardial infarction .
Applications

Delcasertib has potential applications across various scientific fields:

  1. Cardiovascular Research: Its ability to modulate δPKC activity makes it a candidate for studying ischemic heart diseases and developing therapies aimed at cardioprotection during acute myocardial infarction.
  2. Cancer Therapy: As an inhibitor of cell proliferation pathways mediated by δPKC, Delcasertib is being explored for its efficacy in treating certain cancers through mechanisms that promote apoptosis in tumor cells.
  3. Immunotherapy: Research is ongoing into its role as an adjunctive treatment in cancer immunotherapy strategies, leveraging its ability to inhibit pathways that may otherwise enable tumor evasion from immune responses .
Introduction to Delcasertib: Pharmacological Context and Research Significance

Delcasertib as a δ-Protein Kinase C (δ-PKC) Inhibitor: Molecular Classification

  • A cargo peptide (CSFNSYELGSL) derived from the δV1-1 regulatory domain of δ-PKC, which confers isoform specificity by binding to the unique C2 region of δ-PKC and blocking its translocation/activation [7] [9].
  • A cell-penetrating carrier peptide (CYGRKKRRQRRR) derived from the HIV TAT protein, linked via a disulfide bond to facilitate rapid cellular uptake while allowing intracellular release of the cargo [7] [9].

This design exploits the structural heterogeneity among PKC isoforms. Unlike conventional PKC isoforms (α, βI, βII, γ), δ-PKC belongs to the novel PKC subfamily (nPKC), characterized by calcium-independent but diacylglycerol (DAG)-dependent activation. The δ isoform is ubiquitously expressed but exhibits heightened activity in ischemic myocardium, where it:

  • Triggers mitochondrial permeability transition pore (mPTP) opening
  • Amplifies reactive oxygen species (ROS) production
  • Disrupts calcium homeostasis [6] [8].

Table 1: Key PKC Isoforms and Their Roles in Myocardial Pathophysiology

IsoformClassificationActivation MechanismRole in IRI
δ (Delta)Novel (nPKC)DAG-dependentPro-apoptotic, mPTP opening, ROS amplification
ε (Epsilon)Novel (nPKC)DAG-dependentCardioprotective, LIM domain-mediated signaling
α (Alpha)Conventional (cPKC)Calcium/DAG-dependentNeutrophil infiltration, contractile dysfunction
β (Beta)Conventional (cPKC)Calcium/DAG-dependentMicrovascular permeability, edema

The selectivity of Delcasertib for δ-PKC over other isoforms (e.g., ε-PKC, which has cardioprotective effects) is critical, as pan-PKC inhibitors demonstrate off-target toxicity and limited efficacy [6]. Preclinical studies confirm Delcasertib inhibits δ-PKC translocation to mitochondria and other subcellular compartments within 15–30 minutes of administration, reducing infarct size by 40–60% in rodent ischemia-reperfusion models [7] [9].

Historical Development and Rationale for Targeting δ-PKC in Ischemia-Reperfusion Pathology

The development of Delcasertib emerged from three decades of research into PKC’s role in ischemia-reperfusion injury (IRI). Key milestones include:

  • 1990s–2000s: Landmark studies identified δ-PKC as a central mediator of lethal reperfusion injury. During ischemia, δ-PKC translocates to mitochondria, where it phosphorylates complex I proteins, increasing ROS burst upon reperfusion. This ROS surge triggers mPTP opening, causing cytochrome c release and apoptosis [4] [10].
  • Early 2000s: Genetic knockdown of δ-PKC in mice reduced infarct size by >50%, while δ-PKC overexpression exacerbated injury. These studies validated δ-PKC as a therapeutic target [6].
  • 2005–2010: Phase I/II trials of Delcasertib (then KAI-9803) demonstrated safety and signal of efficacy. In a pilot study of 154 STEMI patients, intracoronary Delcasertib improved ST-segment resolution (a marker of microvascular reperfusion) by 28% and reduced creatine kinase release by 30% [3].

The PROTECTION AMI trial (2014) represented the pivotal phase II assessment. This multicenter, double-blind study randomized 1,010 anterior STEMI patients to placebo or three Delcasertib doses (50, 150, or 450 mg/h) infused during percutaneous coronary intervention (PCI). Despite robust preclinical data, the trial failed its primary endpoint: no significant differences in creatine kinase-MB area-under-the-curve (CK-MB AUC) were observed between groups (median AUC: placebo 5156 vs. 4419–5253 ng·h/mL in Delcasertib arms). Secondary endpoints (infarct size, ST-segment recovery, LVEF at 3 months) similarly showed no benefit [3].

Table 2: Key Clinical Trials of δ-PKC Inhibitors in STEMI

TrialPhasePopulationInterventionPrimary OutcomeResult
PROTECTION AMIII1,010 anterior STEMIDelcasertib (3 doses) vs. placeboCK-MB AUCNo significant reduction
DANAMI-3-iPOSTIII1,234 STEMIIschemic postconditioningDeath/HF hospitalizationNo benefit
CIRCUSII791 STEMICyclosporine AInfarct size (MRI)No reduction
EMBRACE STEMIII118 STEMIElamipretideInfarct size (SPECT)No reduction

The disconnect between preclinical success and clinical failure stemmed from several factors:

  • Timing of Administration: Animal models administered Delcasertib at reperfusion, but PROTECTION AMI initiated it pre-PCI (median 4.6h post-symptom onset). Late administration misses the critical mPTP-opening window [2] [10].
  • Patient Heterogeneity: Preclinical studies used homogeneous anterior infarcts, but clinical cohorts included varied infarct locations/collateral flow, diluting treatment effects [2].
  • Redundant Injury Pathways: δ-PKC inhibition alone may be insufficient amid parallel death pathways (e.g., necroptosis, ferroptosis) activated in human IRI [8].

Key Research Gaps in PKC Modulation for Cardioprotection

Despite Delcasertib’s clinical setbacks, fundamental questions about PKC modulation remain unresolved:

Gap 1: Context-Dependent δ-PKC Signaling

δ-PKC exhibits paradoxical roles across cell types and disease stages. In cardiomyocytes, it is pro-apoptotic during acute IRI but promotes survival in chronic remodeling. Conversely, in endothelial cells, δ-PKC inhibition exacerbates inflammation by enhancing ICAM-1 expression [6] [8]. Future inhibitors require cell-type specificity, potentially via nanoparticle-based targeting or dual-action molecules that preserve endothelial δ-PKC function.

Gap 2: Mitochondrial Dynamics and Organelle Crosstalk

Gap 3: Biomarker-Driven Patient Selection

No biomarkers exist to identify patients with δ-PKC-dominant IRI. Serum levels of the mPTP’s C subunit correlate with poor reperfusion outcomes and may enrich responsive populations [2]. Similarly, genetic variants in PRKCD (encoding δ-PKC) could predict therapeutic response.

Table 3: Promising Combination Strategies for δ-PKC Inhibition

Combination ApproachRationaleEvidence
δ-PKC inhibitor + mPTP desensitizer (e.g., TRO40303)Synergistically blocks mPTP opening at reperfusionCyclosporine + Delcasertib reduced infarct size by 68% in rats vs. 40% alone
δ-PKC inhibitor + ROS scavenger (e.g., N-acetylcysteine)Counteracts residual oxidative stressNACIAM trial showed reduced infarct size with NAC/nitroglycerin
δ-PKC inhibitor + exosome therapyEnhances mitochondrial quality controlExosomes boost mitophagy, complementing δ-PKC inhibition

Gap 4: Pharmacokinetic Optimization

Delcasertib’s rapid tissue distribution (Tmax <30 min) but short half-life (<2h) may be inadequate for sustained mPTP inhibition. Reversible TAT linkage limits cardiac residence time; non-peptidic small molecules (e.g., δV1-1 mimetics) or modified release formulations could improve kinetics [7] [9].

Properties

CAS Number

949100-39-4

Product Name

Delcasertib

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C120H199N45O34S2

Molecular Weight

2880.3 g/mol

InChI

InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1

InChI Key

XPXZTVWPRKJTAA-PJKOMPQUSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N

Synonyms

KAI-9803;KAI9803;KAI 9803

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.